Methyl 3-(4-aminophenyl)-2-benzamidoprop-2-enoate
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Overview
Description
Methyl 3-(4-aminophenyl)-2-benzamidoprop-2-enoate is an organic compound that features a complex structure with both amine and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-aminophenyl)-2-benzamidoprop-2-enoate typically involves a multi-step process. One common method includes the reaction of 4-aminobenzaldehyde with methyl acrylate in the presence of a base to form the intermediate product. This intermediate is then reacted with benzoyl chloride under suitable conditions to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-aminophenyl)-2-benzamidoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as bromine or chloromethane in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Methyl 3-(4-aminophenyl)-2-benzamidoprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-aminophenyl)-2-benzamidoprop-2-enoate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the benzamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-nitrophenyl)-2-benzamidoprop-2-enoate: Similar structure but with a nitro group instead of an amine.
Methyl 3-(4-hydroxyphenyl)-2-benzamidoprop-2-enoate: Contains a hydroxy group instead of an amine.
Uniqueness
Methyl 3-(4-aminophenyl)-2-benzamidoprop-2-enoate is unique due to the presence of both amine and benzamide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
6313-93-5 |
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Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
methyl (E)-3-(4-aminophenyl)-2-benzamidoprop-2-enoate |
InChI |
InChI=1S/C17H16N2O3/c1-22-17(21)15(11-12-7-9-14(18)10-8-12)19-16(20)13-5-3-2-4-6-13/h2-11H,18H2,1H3,(H,19,20)/b15-11+ |
InChI Key |
SWJRWDINPAHDBI-RVDMUPIBSA-N |
Isomeric SMILES |
COC(=O)/C(=C\C1=CC=C(C=C1)N)/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)N)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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